Perfluorohexyl chloride

Description

Molecular Structure and Formula

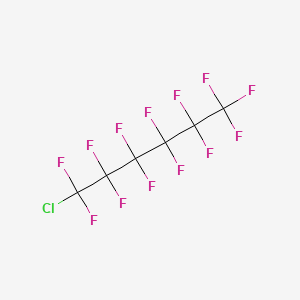

Perfluorohexyl chloride exhibits a linear six-carbon chain architecture with complete fluorine substitution at all carbon positions except for the terminal carbon, which bears a chlorine atom. The molecular formula is definitively established as C₆ClF₁₃, representing a molecular weight of 354.49 grams per mole according to multiple authoritative chemical databases. The structural arrangement follows a systematic pattern where each carbon atom maintains tetrahedral geometry, with fluorine atoms occupying three positions on each internal carbon and the terminal carbon bearing two fluorine atoms alongside the chlorine substituent.

The International Union of Pure and Applied Chemistry nomenclature assigns the systematic name 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane, which precisely describes the substitution pattern throughout the carbon chain. The Standard International Chemical Identifier representation provides the structural code InChI=1S/C6ClF13/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20, enabling unambiguous identification across chemical databases. The corresponding Simplified Molecular Input Line Entry System notation reads C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F, providing an alternative structural representation format.

Table 1: Molecular Structure Data for this compound

Physical property measurements demonstrate consistent values across multiple analytical determinations. The boiling point ranges from 84 to 86 degrees Celsius under standard atmospheric pressure conditions. Density measurements indicate a value of 1.705 grams per cubic centimeter at standard temperature and pressure. The refractive index has been determined as 1.287, reflecting the compound's unique optical properties resulting from the extensive fluorine substitution.

Nomenclature and Synonyms

The chemical nomenclature system for this compound encompasses multiple naming conventions reflecting different organizational standards and commercial applications. The primary International Union of Pure and Applied Chemistry designation remains 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane, which systematically describes each substitution position along the carbon chain. Alternative systematic names include 1-chloroperfluorohexane and perfluoro-1-chlorohexane, both emphasizing the perfluorinated nature of the carbon chain with terminal chlorine substitution.

Commercial and trade nomenclature systems frequently employ shortened designations such as this compound, which serves as the most commonly recognized name across chemical suppliers and regulatory databases. Additional synonymous designations include 1-chlorotridecafluorohexane, emphasizing the total count of thirteen fluorine atoms within the molecular structure. The term perfluorohexylchloride appears in various regulatory contexts as a single-word designation.

Table 2: Nomenclature and Synonym Compilation

Chemical database systems utilize various identifier codes to ensure unambiguous compound recognition across international platforms. The MDL number MFCD00042124 provides a unique identifier within the Molecular Design Limited database system. The European Community number 206-584-5 serves as the primary substance identifier within European Union regulatory frameworks. The United States Food and Drug Administration assigns the Unique Ingredient Identifier G2SB6JH9LL for regulatory tracking purposes.

CAS Registry and Regulatory Classifications

The Chemical Abstracts Service Registry Number 355-41-9 serves as the definitive identifier for this compound across global chemical databases and regulatory systems. This registration number was established through the Chemical Abstracts Service indexing system and maintains universal recognition across scientific literature, commercial applications, and regulatory frameworks. The Distributed Structure-Searchable Toxicity Database assigns the identifier DTXSID80188996 for toxicological data management purposes.

United States regulatory classification places this compound outside the current Toxic Substances Control Act Chemical Substance Inventory, indicating that the compound is not listed among substances currently manufactured, processed, or imported for commercial purposes within United States jurisdictions. The Harmonized Tariff Number 2903.77.0080 provides trade classification for customs and international commerce purposes. This classification places the compound within the broader category of halogenated derivatives of hydrocarbons.

European Union regulatory frameworks address this compound through multiple legislative instruments. The Registration, Evaluation, Authorisation and Restriction of Chemicals regulation provides oversight mechanisms for perfluoroalkyl substances, including provisions for potential restriction measures. Recent regulatory developments indicate increasing scrutiny of perfluoroalkyl compounds, with specific attention to their environmental persistence and potential for bioaccumulation.

Table 3: Regulatory Classifications and Identifiers

The European Chemicals Agency maintains active surveillance of perfluoroalkyl substances through its candidate list procedures and restriction evaluation processes. While this compound itself does not currently appear on the Candidate List of Substances of Very High Concern for Authorisation, related perfluoroalkyl compounds have been subject to regulatory action. The Agency's ongoing assessment of perfluoroalkyl and polyfluoroalkyl substances indicates potential future regulatory developments affecting this compound class.

International regulatory coordination occurs through various multilateral agreements addressing persistent organic pollutants and chemicals of emerging concern. The Stockholm Convention framework provides mechanisms for global coordination of perfluoroalkyl substance management, with recent additions including several compounds structurally related to this compound. These developments suggest evolving regulatory landscapes that may affect the future commercial and research applications of this compound.

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF13/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUCYIFEYLMINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClC6F13, C6ClF13 | |

| Record name | Hexane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188996 | |

| Record name | Perfluorohexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-41-9 | |

| Record name | 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2SB6JH9LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Overview of Perfluorohexyl Chloride Synthesis

This compound (C6F13Cl) is typically synthesized through fluorination processes starting from hexyl chloride or related precursors. The primary synthetic routes involve:

- Direct fluorination of hexyl chloride or hexyl derivatives

- Electrochemical fluorination (ECF)

- Telomerization followed by halogenation

Each method has distinct mechanistic pathways, advantages, and limitations, which are discussed below.

Fluorination of Hexyl Chloride

One straightforward approach to synthesize this compound is the direct fluorination of hexyl chloride. This method involves replacing hydrogen atoms on the hexyl chain with fluorine atoms while retaining the chlorine substituent.

- Starting Material: Hexyl chloride (C6H13Cl)

- Fluorinating Agent: Elemental fluorine or other fluorinating reagents (e.g., cobalt trifluoride)

- Reaction Conditions: Controlled temperature and fluorine flow to avoid over-fluorination or decomposition

- Outcome: Stepwise substitution of hydrogen atoms by fluorine, yielding this compound

- Direct conversion from readily available hexyl chloride

- Potential for scale-up in industrial settings

- Requires careful control to prevent chain scission or side reactions

- Handling of elemental fluorine demands stringent safety protocols

This method is noted in industrial synthesis but is less documented in detailed academic literature due to the hazardous nature of fluorine gas handling.

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a well-established industrial technique for producing perfluorinated compounds, including perfluoroalkyl chlorides.

- The substrate (e.g., hexyl chloride or sulfonyl fluoride derivatives) is dissolved in anhydrous hydrogen fluoride (HF).

- An electrical current is passed through the solution, replacing hydrogen atoms with fluorine atoms via a radical mechanism.

- The process can lead to a mixture of linear and branched isomers due to radical rearrangements.

- Produces a mixture of perfluorinated isomers with a predominance of linear chains (~70-80%)

- Commonly used for perfluoroalkyl sulfonyl fluorides, which can be further converted to perfluoroalkyl chlorides

- Allows for large-scale production

- Requires specialized equipment resistant to HF and fluorine radicals

- Generates branched isomers that may require separation

- The ECF of related compounds (e.g., octanoyl fluoride) is a historic route to perfluorooctanoyl fluoride and related perfluoroalkyl chlorides.

- Although specific ECF data for this compound is less abundant, the process principles apply analogously.

Telomerization Followed by Halogenation

Telomerization is a chain-growth polymerization process used to build perfluoroalkyl iodides, which can be converted into perfluoroalkyl chlorides.

-

- Perfluoroalkyl iodides (e.g., pentafluoroethyl iodide) react with tetrafluoroethylene to form longer perfluorinated iodides.

- The reaction yields a mixture of perfluoroalkyl iodides with varying chain lengths.

-

- Further reaction with ethylene inserts ethylene units to form fluorotelomer iodides.

-

- The iodides can be converted to chlorides by halogen exchange reactions, typically using chlorine or other chlorinating agents.

- Allows precise control over chain length

- Produces intermediates for diverse perfluorinated products

- Telomerization is a key industrial method for producing perfluoroalkyl intermediates used in surfactants and polymers.

- Conversion of perfluoroalkyl iodides to chlorides is a standard subsequent step, though specific protocols for this compound are less detailed in public literature.

Related Preparation Methods from Patents (Contextual Insights)

While direct preparation methods for this compound are limited in open literature, related perfluorohexyl derivatives provide insight into synthetic strategies.

Example: Preparation of Perfluorohexyl Ethyl Sulfonate

- Sodium hydrosulfide reacts with perfluorohexylethyl iodide in ethanol with copper sulfate catalyst at reflux temperature (~78-80 °C).

- The intermediate perfluorohexyl ethanethiol is oxidized with nitric acid to the sulfonic acid, then neutralized to form sulfonates.

- Purification involves recrystallization and vacuum distillation under controlled temperature and pressure.

Though this example is for sulfonate derivatives, it demonstrates the use of perfluorohexyl iodides as key intermediates, which are also precursors for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination of Hexyl Chloride | Hexyl chloride (C6H13Cl) | Elemental fluorine or fluorinating agents; controlled temperature | Direct method; industrial scalability | Hazardous fluorine handling; side reactions |

| Electrochemical Fluorination (ECF) | Hexyl chloride or sulfonyl fluoride derivatives | Anhydrous HF, electrical current, specialized cell | Large scale; established industrial process | Branched isomers; equipment corrosion |

| Telomerization + Halogenation | Perfluoroalkyl iodides | Tetrafluoroethylene, ethylene, chlorine/chlorinating agents | Chain length control; versatile intermediates | Multi-step; requires iodide intermediates |

| Related Sulfonate Synthesis (Patent Insight) | Perfluorohexylethyl iodide | Sodium hydrosulfide, copper sulfate catalyst, nitric acid | Demonstrates intermediate usage | Specific to sulfonate derivatives |

Research Findings and Considerations

- The radical nature of fluorination processes can lead to isomer mixtures, requiring purification steps.

- Catalysts such as copper salts facilitate nucleophilic substitution reactions on perfluoroalkyl iodides, which can be adapted for chloride synthesis.

- Purification often involves vacuum distillation under reduced pressure and controlled temperature to isolate the desired perfluoroalkyl chloride.

- Environmental and safety considerations are critical due to the toxicity and persistence of perfluoroalkyl compounds and the hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions: Perfluorohexyl chloride primarily undergoes substitution reactions due to the presence of the chlorine atom. It can also participate in reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under mild conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to replace the chlorine atom with hydrogen.

Major Products:

Substitution Reactions: The major products include various substituted fluorinated compounds depending on the nucleophile used.

Reduction Reactions: The major product is perfluorohexane.

Scientific Research Applications

Chemistry

PFHxCl serves as a reagent in the synthesis of other fluorinated compounds. Its high stability allows it to participate in reactions without decomposing, making it valuable in organic synthesis.

Case Study : A study demonstrated the use of PFHxCl in the synthesis of perfluorinated alcohols, which have applications in pharmaceuticals and agrochemicals. The reaction conditions were optimized for yield and purity, showcasing PFHxCl's effectiveness as a reagent .

Biology

The compound is being investigated for its potential use in biological imaging due to its unique fluorine content. Its ability to form stable complexes with biomolecules makes it a candidate for imaging agents.

Data Table 1: Biological Imaging Applications

| Application | Description | Reference |

|---|---|---|

| Fluorescent Probes | Used in cellular imaging to track biological processes | |

| Drug Delivery Systems | Explored for enhancing solubility and bioavailability of drugs |

Medicine

PFHxCl has been explored for its potential in drug delivery systems. Its chemical inertness and ability to encapsulate therapeutic agents can enhance drug solubility and stability.

Case Study : Research indicated that PFHxCl could improve the bioavailability of poorly soluble drugs when used as a carrier in formulations. This was particularly noted in formulations aimed at treating chronic diseases .

Industry

In industrial applications, PFHxCl is utilized for producing specialized coatings and materials due to its resistance to degradation and chemical stability.

Data Table 2: Industrial Applications

| Application | Description | Reference |

|---|---|---|

| Coatings | Used in creating protective coatings for electronic devices | |

| Lubricants | Investigated as a lubricant in high-performance machinery |

Environmental Impact and Safety Considerations

Despite its beneficial applications, concerns regarding the environmental persistence of PFHxCl have emerged. Studies indicate that perfluorinated compounds can bioaccumulate and pose risks to ecosystems.

Case Study : Research conducted on the environmental impact of PFHxCl highlighted its resistance to degradation in aquatic environments. This raises concerns about long-term exposure effects on wildlife .

Mechanism of Action

The mechanism of action of Perfluorohexyl chloride involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other molecules, making it effective in various chemical processes. The pathways involved include nucleophilic substitution and reduction, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

Comparison with Similar Compounds

Perfluoroalkyl Halides

Perfluorohexyl chloride belongs to a family of perfluoroalkyl halides (Rf-X, where Rf = perfluoroalkyl chain; X = Cl, Br, I). Key comparisons include:

Key Findings :

- Reactivity : Chlorides are more reactive in nucleophilic substitutions than bromides or iodides due to the weaker C-Cl bond, but their volatility complicates isolation .

- Environmental Impact : Bromides and iodides are more persistent in the environment, while chlorides may form during thermal degradation of PFAS, raising concerns about secondary pollution .

- Cost : Longer-chain derivatives (e.g., perfluorooctanyl chloride) are costlier due to increased fluorine content and synthesis complexity .

Sulfonyl and Sulfonate Derivatives

Perfluorohexyl sulfonyl chloride (C₈H₄ClF₁₃O₂S, CAS 27619-89-2) and PFHxS (perfluorohexane sulfonic acid) are structurally related but functionally distinct:

Key Findings :

- PFHxS is prioritized for regulatory phase-out due to bioaccumulation and toxicity, whereas sulfonyl chlorides remain industrially relevant but require careful handling .

- Chlorinated derivatives (e.g., sulfonyl chloride) exhibit higher reactivity in polymer synthesis compared to sulfonic acids .

Fluorinated Polymers

This compound derivatives are incorporated into polymers for specialized applications:

Key Findings :

Biological Activity

Perfluorohexyl chloride (PFHxCl) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are characterized by their carbon-fluorine bonds that impart unique chemical properties, including hydrophobicity and lipophobicity. This article explores the biological activity of PFHxCl, focusing on its toxicological effects, metabolic pathways, and implications for human health and the environment.

PFHxCl is a chlorinated derivative of perfluorohexane, with the following molecular characteristics:

- Chemical Formula : C6HClF13

- Molecular Weight : 368.06 g/mol

- CAS Number : 423-55-2

These properties contribute to its stability and persistence in biological systems and the environment.

Toxicological Effects

Research indicates that PFHxCl exhibits various toxicological effects, particularly on liver and kidney functions. The compound's biological activity is influenced by its interactions with cellular membranes and proteins. Notably, PFHxCl has been shown to:

- Induce Liver Toxicity : Studies indicate that PFHxCl can cause hepatotoxicity through mechanisms involving peroxisome proliferation. This effect is more pronounced in male subjects due to differences in metabolism and excretion rates .

- Affect Renal Function : Short-chain PFAS like PFHxCl have been associated with renal toxicity, potentially leading to altered kidney function and increased risk of nephrotoxicity .

Metabolism and Excretion

PFHxCl undergoes metabolic transformations within the body, leading to the formation of metabolites such as perfluorohexyl ethanoic acid (FHEA). The metabolic pathways involve:

- Biotransformation : PFHxCl is metabolized primarily in the liver, where it can be converted into more toxic metabolites.

- Elimination Half-Life : The elimination half-life of PFAS compounds varies significantly across species. In humans, it can extend to several years due to high renal tubular reabsorption rates .

Case Studies

Several case studies have documented the biological impacts of PFHxCl:

- Liver Toxicity in Animal Models :

- Human Exposure Assessments :

Comparative Toxicity of PFAS

The toxicity of PFHxCl can be compared with other PFAS compounds. The following table summarizes key findings from various studies:

| Compound | Toxicity Level | Primary Target Organ | Reference |

|---|---|---|---|

| PFHxCl | Moderate | Liver | |

| PFHxS | High | Liver | |

| PFOA | High | Liver, Kidney | |

| PFOS | High | Liver |

Environmental Impact

PFHxCl is persistent in the environment due to its stable chemical structure. Its accumulation in water sources poses risks to aquatic life and potentially enters human food chains through bioaccumulation.

Bioaccumulation Studies

Research has shown that short-chain PFAS compounds like PFHxCl can accumulate in various tissues, including:

- Liver

- Kidneys

- Brain

These findings raise concerns regarding long-term exposure effects on human health and ecological systems .

Q & A

Q. What are the established methods for synthesizing Perfluorohexyl chloride in laboratory settings?

this compound can be synthesized via the thermal treatment of potassium perfluorohexane sulfonate (PFHxS) in the presence of sodium chloride (NaCl) at temperatures ranging from 275°C to 475°C. This method generates chlorinated volatile organic compounds (VOFs), including this compound, as confirmed by gas chromatography-mass spectrometry (GC-MS) . Researchers should optimize reaction conditions (e.g., temperature gradients and salt concentrations) to maximize yield while minimizing side reactions.

Q. What safety precautions are critical when handling this compound in experimental procedures?

While specific safety data for this compound is limited, general protocols for handling fluorinated compounds include:

- Respiratory protection : Use NIOSH/MSHA or EN 149-approved respirators if exposure limits are exceeded .

- Skin and eye protection : Wear tightly fitting safety goggles, face shields, and long-sleeved clothing to prevent contact .

- Hygiene measures : Handle in a fume hood with proper ventilation and follow industrial hygiene practices .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

GC-MS is the primary method for detecting this compound due to its sensitivity in identifying halogenated volatile compounds. For quantification, calibrate instruments using known standards and validate results with internal reference materials. Ensure sample preparation avoids degradation, as thermal or pH instability may alter results .

Advanced Research Questions

Q. How does the thermal degradation of perfluorohexane sulfonate (PFHxS) contribute to the formation of this compound, and what are the implications for environmental persistence?

Thermal decomposition of PFHxS at 275–475°C in the presence of NaCl produces this compound via de-sulfonation and halogen exchange. This pathway highlights the compound's potential persistence in incineration byproducts and its role in forming mixed halogenated pollutants. Researchers should investigate degradation kinetics and byproduct toxicity to assess environmental risks .

Q. What role does this compound play in the synthesis of fluorinated polymers with antimicrobial properties?

this compound derivatives, such as perfluorohexyl ethyl trimethoxysilane, are precursors in synthesizing fluorosilicone resins. These resins exhibit water-repellent, oil-resistant, and antimicrobial properties when copolymerized with quaternary ammonium compounds. Optimize reaction conditions (e.g., acid catalysis and stoichiometric ratios) to enhance crosslinking and functional group incorporation .

Q. What are the challenges in analyzing this compound's stability under varying pH and temperature conditions in environmental samples?

this compound's stability is influenced by:

- Thermal degradation : Monitor decomposition products (e.g., hydrofluoric acid) using thermogravimetric analysis (TGA) coupled with FTIR spectroscopy.

- pH sensitivity : Conduct stability studies in buffered solutions (pH 2–12) to identify hydrolysis pathways. Use LC-MS/MS to track degradation intermediates .

Methodological Notes

- Experimental design : For synthesis, include control experiments without NaCl to confirm halogen exchange mechanisms .

- Data contradiction analysis : Cross-validate GC-MS results with alternative techniques (e.g., NMR or X-ray crystallography) if unexpected peaks arise .

- Statistical validation : Use triplicate samples and ANOVA to assess reproducibility in polymer synthesis and degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.